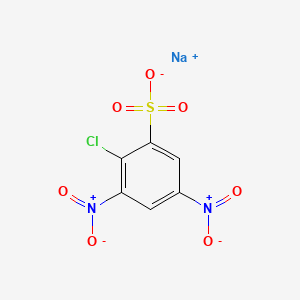
Sodium 2-chloro-3,5-dinitrobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-chloro-3,5-dinitrobenzenesulphonate typically involves the nitration of chlorobenzenesulfonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-chloro-3,5-dinitrobenzenesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron filings in acidic conditions are used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products Formed
Substitution: Products include derivatives where the chloro group is replaced by other functional groups.
Reduction: The major products are the corresponding amino derivatives.
Oxidation: Oxidation products are less common but can include various oxidized forms of the compound.
Scientific Research Applications
Sodium 2-chloro-3,5-dinitrobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-chloro-3,5-dinitrobenzenesulphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. The nitro groups play a crucial role in these interactions, contributing to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3,5-dinitrobenzoic acid
- 2-chloro-3,5-dinitrobenzoic acid
- N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives
Uniqueness
Sodium 2-chloro-3,5-dinitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sodium salt form enhances its solubility in water, making it more versatile for various applications compared to its analogs .
Properties
CAS No. |
4515-30-4 |
|---|---|
Molecular Formula |
C6H2ClN2NaO7S |
Molecular Weight |
304.60 g/mol |
IUPAC Name |
sodium;2-chloro-3,5-dinitrobenzenesulfonate |
InChI |
InChI=1S/C6H3ClN2O7S.Na/c7-6-4(9(12)13)1-3(8(10)11)2-5(6)17(14,15)16;/h1-2H,(H,14,15,16);/q;+1/p-1 |
InChI Key |
VZJPOOWAEOUJAB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















